2-Fluoro-4-(2-nitrophenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-nitrophenyl)benzoic acid typically involves the nitration of a fluorinated benzoic acid derivative. One common method includes the reaction of 2-fluoro-4-methyl-1-nitrobenzene with potassium dichromate in glacial acetic acid, followed by the addition of concentrated sulfuric acid. The reaction mixture is heated to 120°C for 2 hours and then allowed to cool to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-nitrophenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of the nitro group: 2-Fluoro-4-(2-aminophenyl)benzoic acid.
Reduction of the carboxylic acid group: 2-Fluoro-4-(2-nitrophenyl)benzyl alcohol.
Substitution of the fluorine atom: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-nitrophenyl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine and nitro groups, which can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrobenzoic acid: Similar structure but lacks the additional phenyl group.
4-Fluoro-2-nitrobenzoic acid: Similar structure with different positioning of the fluorine and nitro groups.
2-Fluoro-4-(2-aminophenyl)benzoic acid: A reduction product of the nitro group.
Properties
IUPAC Name |
2-fluoro-4-(2-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYAYZLFCWPXPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742880 |
Source
|
Record name | 3-Fluoro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-19-0 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-2′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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